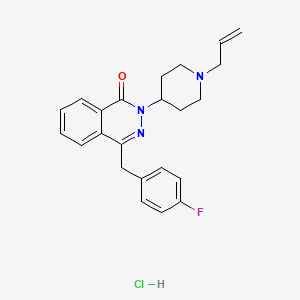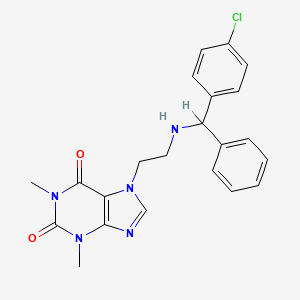
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル-、(±)- は、さまざまな科学研究分野において重要な役割を果たすことで知られる複雑な有機化合物です。この化合物は、プリンコアに複数の官能基が置換されたユニークな構造を特徴とし、医薬品化学と薬理学において注目されています。
準備方法
合成経路と反応条件
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル- の合成は、通常、複数段階の有機反応を伴います。プロセスは、プリンコアの調製から始まり、その後、ジメチル基とジヒドロ基が導入されます。最後のステップでは、求核置換反応によって 4-クロロフェニル基とフェニルメチル基が結合されます。反応条件は、反応を促進するために、ジメチルスルホキシド (DMSO) などの強力な塩基と溶媒を使用することがよくあります。
工業生産方法
工業的な環境では、この化合物の生産は、一貫した品質と収量を確保するために、連続フロー反応器を使用して拡大されます。自動化システムを使用することで、反応パラメーターを正確に制御でき、副反応のリスクを減らし、全体的な効率を向上させることができます。
化学反応の分析
反応の種類
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル- は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムなどの試薬を使用して、対応する酸化物を形成することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウム (Pd/C) を触媒とした水素ガス。
置換: 無水溶媒中の水素化ナトリウム (NaH) または tert-ブトキシドカリウム (KOtBu) などの強力な塩基。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は通常酸化物を生成しますが、還元は化合物の完全に還元された形態を生成する可能性があります。
科学研究における用途
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル- は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスと酵素阻害に対する潜在的な影響について研究されています。
医学: 抗がん作用や抗炎症作用など、潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル- の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、細胞プロセスの干渉が含まれます。
類似の化合物との比較
類似の化合物
1H-プリン-2,6-ジオン、3,7-ジヒドロ-1,3-ジメチル-: 4-クロロフェニル基とフェニルメチル基がありません。
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-アミノエチル)-1,3-ジメチル-: 置換されたフェニル基の代わりにアミノエチル基を含んでいます。
独自性
1H-プリン-2,6-ジオン、3,7-ジヒドロ-7-(2-(((4-クロロフェニル)フェニルメチル)アミノ)エチル)-1,3-ジメチル- の独自性は、特定の置換パターンにあり、これは独特の化学的および生物学的特性をもたらします。これは、標的を絞った研究と潜在的な治療用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-: Lacks the 4-chlorophenyl and phenylmethyl groups.
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-aminoethyl)-1,3-dimethyl-: Contains an aminoethyl group instead of the substituted phenyl groups.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
110622-80-5 |
|---|---|
分子式 |
C22H22ClN5O2 |
分子量 |
423.9 g/mol |
IUPAC名 |
7-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)13-12-24-18(15-6-4-3-5-7-15)16-8-10-17(23)11-9-16/h3-11,14,18,24H,12-13H2,1-2H3 |
InChIキー |
IVDTZQIYKSKGPZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


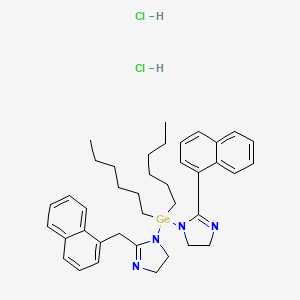

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

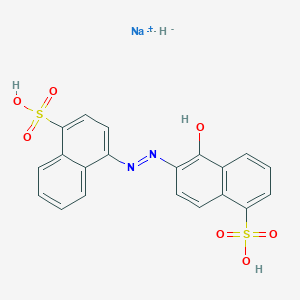

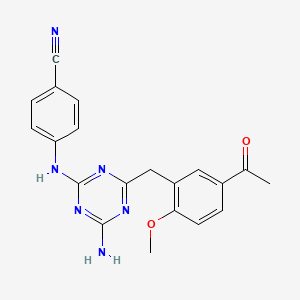


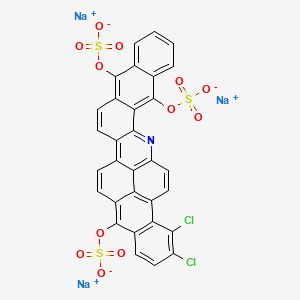
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)

